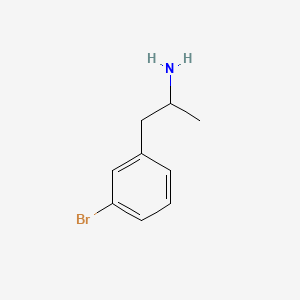

1-(3-Bromophenyl)propan-2-amine

描述

Contextualizing Aryl-substituted Amines in Contemporary Chemical Science

Aryl-substituted amines are a class of organic compounds that are fundamental to many areas of chemistry. wikipedia.org These molecules, which feature an amino group attached to an aromatic ring, are prevalent in a vast array of natural products, pharmaceuticals, and advanced materials. wikipedia.orgnih.govacs.org The electronic properties of the aryl group can significantly influence the basicity and reactivity of the amine, making these compounds versatile building blocks in organic synthesis. wikipedia.org

In medicinal chemistry, the aryl-substituted amine motif is a common feature in drugs targeting a wide range of biological systems. The aromatic portion of the molecule can engage in various interactions with biological targets, including pi-stacking and hydrophobic interactions, while the amine group can form hydrogen bonds and salt bridges. This dual functionality allows for the fine-tuning of a molecule's pharmacological profile. The development of new synthetic methods to create diverse aryl-substituted amines remains an active area of research, driven by the continuous search for novel therapeutic agents and functional materials. nih.govnih.govmdpi.com

The Significance of the 1-(3-Bromophenyl)propan-2-amine Scaffold in Synthetic and Medicinal Chemistry Research

The this compound scaffold is of particular interest to chemists due to its unique combination of structural features. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of chemical transformations. This allows for the introduction of new functional groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the synthesis of a diverse library of derivatives. wikipedia.org

The propan-2-amine side chain introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. This stereochemistry is often crucial for biological activity, as one enantiomer may exhibit a desired therapeutic effect while the other may be inactive or even cause unwanted side effects. The ability to selectively synthesize and test individual enantiomers is a key aspect of modern drug discovery.

Historical Precedents and Evolving Research Focus on Bromophenylpropanamine Derivatives

Research into phenylpropanamine derivatives has a long history, with early studies focusing on their synthesis and pharmacological effects. The introduction of a bromine atom onto the phenyl ring, creating bromophenylpropanamine derivatives, opened up new avenues for chemical exploration. Initially, these compounds were often prepared as intermediates in the synthesis of more complex molecules.

Over time, the focus of research has evolved. While the synthesis of these derivatives remains important, there is now a greater emphasis on understanding their potential as bioactive agents in their own right. Studies have investigated the effects of the position and nature of the halogen substituent on the phenyl ring on the biological activity of these compounds. For example, research has been conducted on various isomers, such as those with bromine at the 2- or 4-position of the phenyl ring, to understand how this structural change impacts their properties.

The development of advanced analytical techniques has also played a crucial role in the study of bromophenylpropanamine derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of newly synthesized compounds. rsc.org X-ray crystallography can provide detailed information about the three-dimensional structure of these molecules, which is invaluable for understanding their interactions with biological targets. mdpi.com

Modern research continues to explore the potential of bromophenylpropanamine derivatives in various fields. This includes the development of new catalysts, the synthesis of novel materials with specific electronic or optical properties, and the ongoing search for new therapeutic agents. The versatility of the bromophenylpropanamine scaffold ensures that it will remain a subject of scientific interest for the foreseeable future.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C9H12BrN |

| Molecular Weight | 215.10 g/mol |

| InChI | InChI=1S/C9H12BrN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3 |

| InChIKey | ATRSAWXXYCBXLI-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC(=CC=C1)Br)N |

| Predicted XlogP | 2.4 |

Table 1: Key chemical and physical properties of this compound. uni.lu

Analytical Data

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]+ | 214.02258 | 140.5 |

| [M+Na]+ | 236.00452 | 150.8 |

| [M-H]- | 212.00802 | 146.2 |

| [M+NH4]+ | 231.04912 | 162.3 |

| [M+K]+ | 251.97846 | 139.5 |

| [M+H-H2O]+ | 196.01256 | 140.2 |

| [M+HCOO]- | 258.01350 | 161.8 |

| [M+CH3COO]- | 272.02915 | 187.7 |

Table 2: Predicted collision cross section values for different adducts of this compound, as calculated using CCSbase. uni.lu

Structure

3D Structure

属性

IUPAC Name |

1-(3-bromophenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRSAWXXYCBXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024263 | |

| Record name | 1-(3-Bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61610-65-9 | |

| Record name | 3-Bromoamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061610659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMOAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR1BP48Z71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations for 1 3 Bromophenyl Propan 2 Amine

Strategic Approaches to the Construction of the 1-Phenylpropan-2-amine Core Structure

The synthesis of the foundational 1-phenylpropan-2-amine skeleton is a critical first step. This process requires careful consideration of methods for building the propane (B168953) chain and introducing the amine group with the desired stereochemistry.

Carbon-Carbon Bond Forming Reactions for Propane Chain Elaboration

A key challenge in synthesizing the 1-phenylpropan-2-amine core is the creation of the C-C bond that extends the phenyl ring to a propane chain. One patented method starts with a substituted benzyl (B1604629) halide, such as benzyl chloride or bromide, and reacts it with isobutyronitrile (B166230) in the presence of an organic base. google.com This reaction, typically conducted in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, forms a 2-methyl-1-substituted phenyl-2-butyronitrile intermediate. google.com Subsequent hydrolysis and a Curtius rearrangement, followed by catalytic hydrogenation, yield the desired 2-methyl-1-substituted phenyl-2-propanamine. google.com

Another approach involves the use of organometallic reagents. For instance, organocerium additions to chiral hydrazone derivatives, followed by hydrogenolysis, can construct the desired carbon skeleton. rsc.org These methods offer a high degree of control over the final structure.

Stereocontrolled Amination Techniques for Chiral Center Formation

The introduction of the amine group at the second position of the propane chain creates a chiral center. Controlling the stereochemistry at this position is often crucial. Reductive amination of a prochiral ketone, such as 1-phenylpropan-2-one, is a common and effective strategy. uniovi.esyoutube.com This reaction can be achieved using various reducing agents, including sodium cyanoborohydride, in the presence of an amine source like ammonium (B1175870) acetate. youtube.com

For enantiomerically pure products, biocatalytic methods employing transaminases have proven highly effective. rsc.orgresearchgate.net These enzymes can convert prochiral ketones into chiral amines with high enantiomeric excess. rsc.orguniovi.esresearchgate.net For example, immobilized whole-cell biocatalysts with (R)-transaminase activity can produce (R)-1-phenylpropan-2-amine derivatives with greater than 99% enantiomeric excess. rsc.org Other stereoselective methods include the hydrogenation of chiral amino alcohols, oxazolidinones, enamides, and nitroalkenes. uniovi.es The choice of method often depends on the desired enantiomer and the specific substitution pattern of the phenyl ring.

Regioselective Introduction of the Bromine Substituent on the Phenyl Ring

Placing the bromine atom specifically at the meta-position (position 3) of the phenyl ring requires regioselective control. Direct bromination of the 1-phenylpropan-2-amine core can lead to a mixture of ortho, meta, and para isomers. A more controlled approach involves introducing the bromine at an earlier stage of the synthesis.

One effective strategy is to start with a pre-brominated precursor, such as 3-bromobenzaldehyde (B42254) or 3-bromobenzyl bromide. These starting materials can then be subjected to the carbon-carbon bond-forming and amination reactions described previously to construct the final 1-(3-bromophenyl)propan-2-amine molecule. This ensures the bromine is in the desired meta position.

For aromatic amines in general, a one-pot regioselective bromination method has been developed. nih.gov This involves treating the aniline (B41778) derivative with n-butyllithium and then trimethyltin (B158744) chloride to form a tin amide in situ. nih.gov Subsequent reaction with bromine and workup gives the p-bromoaniline with high selectivity. nih.gov While this specific method yields the para-isomer, it highlights the types of strategic functionalizations that can be employed to achieve regioselectivity. Flavin-dependent halogenases have also been studied for their ability to perform regioselective halogenation on various substrates. nih.gov

Functional Group Interconversions and Derivatization Reactions of this compound

The primary amine and the aromatic bromine atom of this compound are key functional handles that allow for a wide range of chemical transformations. These reactions are essential for creating diverse derivatives with potentially new properties.

Reactions at the Amine Nitrogen (e.g., Alkylation, Acylation, Schiff Base Condensation)

The nucleophilic primary amine group is readily modified through several classic reactions.

Alkylation: Direct alkylation of the amine with alkyl halides can occur, but often leads to polyalkylation, forming secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.commsu.edu Controlling the reaction to achieve selective mono-alkylation can be challenging because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com

Acylation: The amine reacts readily with acid chlorides and acid anhydrides to form amides. libretexts.orglibretexts.org This reaction is typically high-yielding and avoids the issue of over-acylation because the resulting amide is less nucleophilic than the starting amine. libretexts.org

Schiff Base Condensation: Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. mnstate.eduiitk.ac.inwikipedia.org This reversible, acid-catalyzed reaction involves the formation of a carbon-nitrogen double bond. iitk.ac.inyoutube.com The stability and formation of Schiff bases can be influenced by factors such as the basicity of the amine and steric hindrance. iitk.ac.in

| Reaction Type | Reagent(s) | Product Type |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Acylation | Acid Chloride/Anhydride | Amide |

| Schiff Base Condensation | Aldehyde/Ketone | Imine (Schiff Base) |

Transformations of the Aromatic Bromine Moiety (e.g., Cross-Coupling Reactions)

The bromine atom on the phenyl ring serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for building more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly powerful. For example, a Suzuki coupling could be used to react this compound with a boronic acid to form a new carbon-carbon bond, effectively replacing the bromine with a new aryl or alkyl group. nih.gov These reactions offer a versatile way to create a library of derivatives from the common this compound intermediate.

| Coupling Reaction | Catalyst | Reagent(s) | Bond Formed |

| Suzuki Coupling | Palladium | Boronic acid/ester | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

Modifications of the Propan-2-amine Backbone

The propan-2-amine backbone of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications typically target the primary amine or the aliphatic chain, enabling the exploration of structure-activity relationships for various applications. Key transformations include N-alkylation, N-acylation, and functionalization of the propyl chain.

N-Alkylation and N-Acylation: The primary amine group is a versatile handle for introducing a wide array of substituents. Direct N-alkylation with alkyl halides can be performed, though it often leads to a mixture of mono- and di-alkylated products. youtube.com Reductive amination represents a more controlled method for synthesizing secondary amines. organic-chemistry.org This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. youtube.com

N-acylation, the reaction of the amine with acyl chlorides or anhydrides, readily forms stable amide derivatives. These amides can be further reduced using powerful reducing agents such as lithium aluminum hydride to yield the corresponding secondary amines. youtube.com

Modifications to the Propyl Chain: While less common, modifications to the propyl backbone itself can be envisioned. For instance, strategies involving the synthesis of precursors with functional groups on the chain, which are then converted to the final amine, allow for structural diversity.

The following table summarizes potential modifications to the propan-2-amine backbone:

Table 1: Potential Modifications of the this compound Backbone

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or H₂/Catalyst | Secondary or Tertiary Amine | Offers high selectivity and control over the degree of alkylation. youtube.comorganic-chemistry.org |

| N-Acylation | Acyl Chloride or Anhydride | Amide | Forms a stable amide bond. |

| Amide Reduction | LiAlH₄ followed by H₂O | Secondary Amine | Converts a previously formed amide into a secondary amine. youtube.com |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | Amine with one less carbon (if starting from a suitable amide precursor). | A method for synthesizing primary amines from amides. youtube.com |

Innovative Synthetic Approaches (e.g., Green Chemistry Principles, Ultrasound-Promoted Methods)

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally sustainable. These innovative approaches, including the application of green chemistry principles and the use of alternative energy sources like ultrasound, are being applied to the synthesis of amines.

Green Chemistry Principles

The 12 Principles of Green Chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.org Several of these principles are highly relevant to the synthesis of this compound and its analogs.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional methods like the Gabriel synthesis, while effective for making primary amines, suffer from poor atom economy due to the use of stoichiometric reagents. youtube.comrsc.org In contrast, catalytic hydrogenations or reductive aminations have higher atom economies. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Catalytic methods, such as transfer hydrogenation for reductive amination or enzyme-catalyzed reactions, reduce waste by using small amounts of a catalyst that can be recycled and regenerated. organic-chemistry.orgnih.gov For example, Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones to primary amines. organic-chemistry.org

Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be made unnecessary wherever possible and innocuous when used. nih.gov Research into enzymatic amidation has shown success using greener solvents like cyclopentyl methyl ether, reducing the reliance on more hazardous organic solvents. nih.gov

Ultrasound-Promoted Methods

Ultrasound has been successfully applied to various reactions relevant to amine synthesis:

Aminolysis of Epoxides: Ultrasound irradiation has been shown to promote the ring-opening of epoxides with amines in aqueous media without the need for catalysts or pH adjustments, providing a rapid and environmentally friendly route to β-aminoalcohols. nih.gov

Multi-component Reactions: The synthesis of complex heterocyclic structures, such as polyhydroquinolines and pyridines, has been achieved in high yields and short reaction times using ultrasound-promoted, multi-component reactions. tandfonline.comchesci.com These methods often use water or ethanol-water mixtures as solvents, further enhancing their green credentials. nih.gov The increased mass transfer and activation provided by sonication are key to the success of these transformations. chesci.com

The table below compares conventional and ultrasound-promoted methods for a model reaction, illustrating the typical advantages of sonochemistry.

Table 2: Comparison of Conventional vs. Ultrasound-Promoted Synthesis

| Reaction Parameter | Conventional Method (Silent) | Ultrasound-Promoted Method | Reference |

|---|---|---|---|

| Reaction Time | 5 hours | 1 hour | nih.gov |

| Yield | 55% | 96% | nih.gov |

| Conditions | Higher temperatures, longer times | Room temperature, shorter times | tandfonline.com |

| Solvent | Often organic solvents (e.g., Ethanol) | Often aqueous or green solvents (e.g., Water) | nih.gov |

These innovative approaches highlight the ongoing evolution of synthetic chemistry toward more sustainable and efficient practices, which are directly applicable to the synthesis of complex molecules like this compound.

Comprehensive Structural Characterization and Spectroscopic Elucidation of 1 3 Bromophenyl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 1-(3-Bromophenyl)propan-2-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons within the molecule are observed. The aromatic protons on the bromophenyl ring typically appear as a complex multiplet in the downfield region, characteristic of substituted benzene (B151609) rings. The protons of the propyl chain exhibit specific splitting patterns due to spin-spin coupling with neighboring protons. For instance, the methyl (CH₃) protons would likely appear as a doublet, being split by the adjacent methine (CH) proton. The methine proton, in turn, would be expected to show a more complex multiplet, being coupled to both the methyl and methylene (B1212753) (CH₂) protons. The methylene protons adjacent to the aromatic ring would also display a distinct signal, likely a doublet of doublets or a multiplet, due to coupling with the methine proton. The amine (NH₂) protons can sometimes appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. docbrown.infodocbrown.info

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitively assigning the ¹H and ¹³C signals. COSY spectra reveal correlations between coupled protons, helping to trace the connectivity of the proton network within the propyl chain and the aromatic ring. HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H connections. These 2D experiments are crucial for resolving any ambiguities that may arise from the one-dimensional spectra and for confirming the final structural assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

| Aromatic CH | 7.0 - 7.5 | 120 - 135 | Multiplet |

| C-Br | - | 122 | - |

| CH (methine) | 2.8 - 3.2 | 45 - 55 | Multiplet |

| CH₂ (methylene) | 2.5 - 2.9 | 40 - 50 | Multiplet |

| CH₃ (methyl) | 1.0 - 1.3 | 20 - 25 | Doublet |

| NH₂ | 1.0 - 3.0 (variable) | - | Broad Singlet |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., EI-MS, HRMS, TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

Molecular Weight Confirmation: In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. For this compound (C₉H₁₂BrN), the presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.info This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z). The monoisotopic mass of this compound is approximately 213.0153 Da. uni.lu High-resolution mass spectrometry (HRMS), often performed using a time-of-flight (TOF) analyzer, can measure the mass of the molecular ion with very high accuracy, allowing for the determination of the elemental formula.

Fragmentation Pattern Analysis: Electron Ionization Mass Spectrometry (EI-MS) is commonly used to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.

Benzylic cleavage: Cleavage of the bond between the propyl side chain and the phenyl ring can occur, leading to the formation of a bromobenzyl cation or a propan-2-amine cation.

Loss of HBr: The molecule may lose a molecule of hydrogen bromide.

The analysis of these fragment ions helps to piece together the structure of the original molecule. docbrown.infodocbrown.info

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ (⁷⁹Br) | 213 | Molecular ion with ⁷⁹Br |

| [M]⁺ (⁸¹Br) | 215 | Molecular ion with ⁸¹Br |

| [M - CH₃]⁺ | 198/200 | Loss of a methyl group |

| [M - C₃H₇N]⁺ | 155/157 | Loss of the propan-2-amine side chain |

| [C₈H₈Br]⁺ | 183/185 | Bromotropylium ion |

| [C₃H₈N]⁺ | 58 | Propan-2-amine fragment |

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹. docbrown.info

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

N-H bending: The N-H bending vibration of a primary amine is typically observed in the range of 1590-1650 cm⁻¹. docbrown.info

C=C stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ region. docbrown.info

C-Br stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the bromophenyl chromophore. The benzene ring exhibits characteristic absorption bands in the UV region. The presence of the bromine atom and the alkylamine substituent will cause a slight shift in the position and intensity of these bands compared to unsubstituted benzene.

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopic Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| FT-IR | 3300-3500 | N-H stretch (primary amine) |

| FT-IR | 3000-3100 | Aromatic C-H stretch |

| FT-IR | 2850-2960 | Aliphatic C-H stretch |

| FT-IR | 1590-1650 | N-H bend (primary amine) |

| FT-IR | 1450-1600 | Aromatic C=C stretch |

| FT-IR | 1020-1250 | C-N stretch |

| FT-IR | 500-600 | C-Br stretch |

| UV-Vis | ~210 nm, ~260 nm | π → π* transitions of the phenyl ring |

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and bromine) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's molecular formula, C₉H₁₂BrN. A close agreement between the experimental and theoretical values provides strong evidence for the purity and the proposed stoichiometric composition of the compound. uni.lu

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 9 | 108.09 | 50.49% |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 5.66% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 37.32% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.54% |

| Total | 214.12 | 100.00% |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS. Furthermore, it reveals the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom. These supramolecular interactions are crucial for understanding the solid-state properties of the compound.

Thermal Analysis Techniques (e.g., TG/DTG)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are used to study the thermal stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about the temperatures at which the compound decomposes. For this compound, the TGA curve would show a weight loss step corresponding to its decomposition. The onset temperature of this weight loss is an indicator of its thermal stability.

Derivative Thermogravimetry (DTG): The DTG curve is the first derivative of the TGA curve and shows the rate of mass change as a function of temperature. Peaks in the DTG curve correspond to the temperatures of maximum decomposition rate, providing a more detailed picture of the decomposition process, which may occur in single or multiple steps.

Theoretical Investigations and Computational Chemistry of 1 3 Bromophenyl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in 1-(3-Bromophenyl)propan-2-amine, known as its optimized molecular geometry. These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule.

In a typical DFT study, a basis set, such as 6-311++G(d,p), is chosen to describe the atomic orbitals. The geometry is then iteratively optimized until a minimum on the potential energy surface is located. This process yields precise information about bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the lengths of the C-Br, C-N, and various C-C and C-H bonds, as well as the angles defining the spatial relationship between the bromophenyl ring and the propan-2-amine side chain. These calculations would confirm the tetrahedral geometry around the chiral carbon of the propan-2-amine group and the planar nature of the phenyl ring.

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C-Br | ~1.91 |

| C-N | ~1.47 |

| Cα-Cβ | ~1.54 |

| C-C (aromatic) | ~1.39 - 1.40 |

| **Bond Angles (°) ** | |

| C-C-Br | ~119.8 |

| C-C-N | ~110.5 |

| H-N-H | ~107.0 |

| Dihedral Angles (°) | |

| C-C-Cα-Cβ | Variable (see Conformational Analysis) |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the chemical reactivity of this compound. researchgate.net An MEP map displays the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

For this compound, the MEP surface would show the most negative potential (typically colored red) concentrated around the nitrogen atom of the amine group due to the lone pair of electrons. This region is therefore the most likely site for electrophilic attack or protonation. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine group and the hydrogen atoms of the aromatic ring. A region of positive potential, known as a σ-hole, may also be observed on the bromine atom along the axis of the C-Br bond, making it a potential site for nucleophilic interaction. researchgate.net The distribution of charge throughout the molecule, often quantified using methods like Mulliken or Natural Population Analysis, complements the MEP map by assigning partial charges to each atom, further clarifying sites of reactivity.

| Atomic Site | Predicted Mulliken Charge (e) | Reactivity Implication |

| N (Amine) | -0.8 to -1.0 | Nucleophilic center, protonation site |

| H (Amine) | +0.3 to +0.4 | Electrophilic, hydrogen bonding donor |

| Br | -0.1 to -0.2 | Weakly nucleophilic/electrophilic (σ-hole) |

| C (Aromatic, bonded to Br) | +0.1 to +0.2 | Electrophilic site |

Note: The data in this table is illustrative and represents typical values obtained from population analysis for similar molecules.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a frequency analysis on the optimized geometry. The vibrational frequencies correspond to the stretching and bending of bonds within the molecule. For this compound, characteristic vibrational modes would include N-H stretching in the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (around 2800-3100 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹). docbrown.info The C-Br stretching vibration would be expected at a lower frequency, typically in the fingerprint region.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). These calculations identify the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the UV-Vis spectrum would likely be dominated by π→π* transitions within the bromophenyl ring.

| Spectroscopic Technique | Predicted Absorption/Vibration | Assignment |

| Calculated IR | ||

| ~3450, 3360 cm⁻¹ | N-H asymmetric and symmetric stretching | |

| ~3060 cm⁻¹ | Aromatic C-H stretching | |

| ~2970 cm⁻¹ | Aliphatic C-H stretching | |

| ~1610 cm⁻¹ | N-H scissoring (bending) | |

| ~550 cm⁻¹ | C-Br stretching | |

| Calculated UV-Vis | ||

| λmax | ~210 nm, ~265 nm | π→π* transitions of the bromophenyl ring |

Note: The data in this table is illustrative and represents typical values obtained from theoretical spectroscopic calculations for similar molecules.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the propan-2-amine side chain allows this compound to exist in multiple conformations. Conformational analysis involves systematically rotating the single bonds (primarily the C-C bonds of the side chain) and calculating the energy of each resulting geometry to map out the potential energy surface. libretexts.orgchemistrysteps.com This exploration helps identify the most stable conformers (energy minima) and the energy barriers to their interconversion (saddle points). pressbooks.pub

For this compound, the key dihedral angle is the one defining the orientation of the amine group relative to the phenyl ring. The analysis would likely reveal several low-energy staggered conformations and higher-energy eclipsed conformations. chemistrysteps.comunicamp.br The relative energies of these conformers are determined by a balance of steric hindrance and electronic interactions. The most stable conformer would likely position the bulky bromophenyl group and the methyl group in an anti-periplanar arrangement to minimize steric clash.

Computational Approaches to Reaction Mechanism Elucidation

Theoretical chemistry can be employed to investigate the mechanisms of reactions involving this compound. For instance, the mechanism of its synthesis or its metabolic pathways could be explored. This involves identifying the reactants, products, and any intermediates and transition states along the reaction coordinate.

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barriers (activation energies) determines the kinetics of the reaction. For example, studying the N-acetylation of this compound would involve modeling the approach of the acetylating agent, the formation of a tetrahedral intermediate, and the departure of the leaving group. Such studies can clarify the step-by-step process of bond making and breaking.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in a vacuum, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a more realistic environment, such as in a solvent like water or interacting with a biological macromolecule.

Design and Synthesis of Analogues and Molecular Probes from the 1 3 Bromophenyl Propan 2 Amine Scaffold

Strategic Derivatization of the Amine Functionality for Enhanced Molecular Diversity

The primary amine of 1-(3-bromophenyl)propan-2-amine is a key site for chemical modification, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's physicochemical properties and biological activity. Common derivatization strategies include N-acylation, N-alkylation, and the formation of ureas and sulfonamides. These modifications can enhance molecular diversity, leading to the discovery of analogues with novel pharmacological profiles.

N-Acylation: The reaction of the primary amine with acylating agents, such as acid chlorides or anhydrides, yields stable amide derivatives. This approach is fundamental in medicinal chemistry for probing the steric and electronic requirements of the binding pocket of a biological target. The resulting amides can vary in size, lipophilicity, and hydrogen bonding capacity, depending on the nature of the acyl group.

N-Alkylation: The introduction of alkyl groups to the amine functionality can be achieved through various methods, including reductive amination. Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. This method is highly versatile and allows for the introduction of a wide range of alkyl substituents, from simple methyl groups to more complex cyclic or aromatic moieties. The degree of N-alkylation can profoundly impact a compound's selectivity and potency for its biological target.

Urea (B33335) and Sulfonamide Formation: The synthesis of urea and sulfonamide derivatives introduces functionalities capable of participating in different hydrogen bonding interactions compared to the parent amine. Ureas are typically synthesized by reacting the amine with an isocyanate or by a multi-step procedure involving the formation of a carbamate (B1207046) intermediate. Sulfonamides are prepared by the reaction of the amine with a sulfonyl chloride. These derivatives are often explored for their potential to mimic or replace other functional groups in a process known as bioisosteric replacement.

Table 1: Examples of Amine Derivatization Reactions for Molecular Diversity This table is interactive. You can sort and filter the data.

| Derivatization Strategy | Reagents | Functional Group Introduced | Potential Impact on Properties |

|---|---|---|---|

| N-Acylation | Acetyl chloride, Acetic anhydride | Acetamide | Increased polarity, potential for H-bonding |

| N-Alkylation | Formaldehyde, Sodium borohydride | N-Methyl | Increased lipophilicity, altered basicity |

| N-Alkylation | Acetone, Sodium cyanoborohydride | N-Isopropyl | Increased steric bulk, potential for altered selectivity |

| Urea Formation | Phenyl isocyanate | N-Phenylurea | Increased H-bonding capacity, potential for new interactions |

| Sulfonamide Formation | Benzenesulfonyl chloride | Benzenesulfonamide | Introduction of an acidic N-H group, altered polarity |

Rational Design of Aromatic Ring-Modified Analogues

Modification of the aromatic ring of this compound is a key strategy in rational drug design to explore the impact of electronics, sterics, and lipophilicity on biological activity. The bromine atom at the 3-position serves as a useful synthetic handle for cross-coupling reactions, enabling the introduction of a wide variety of substituents.

The principles of bioisosterism are often applied in the rational design of aromatic ring-modified analogues. Bioisosteres are functional groups or substituents that possess similar physicochemical properties and produce broadly similar biological effects. The replacement of the bromine atom with other halogens (e.g., chlorine, fluorine) or with groups such as cyano (-CN) or trifluoromethyl (-CF3) can modulate the electronic nature and lipophilicity of the molecule without drastically altering its size.

Table 2: Examples of Aromatic Ring Modifications and their Rationale This table is interactive. You can sort and filter the data.

| Modification Strategy | Example Substituent | Rationale for Modification | Potential Effect on Activity |

|---|---|---|---|

| Halogen Substitution | Chlorine | Modulate electronics and lipophilicity | Altered binding affinity and selectivity |

| Bioisosteric Replacement | Cyano (-CN) | Mimic steric and electronic properties of bromine | Maintained or improved potency |

| Bioisosteric Replacement | Trifluoromethyl (-CF3) | Increase lipophilicity and metabolic stability | Enhanced brain penetration and duration of action |

| Ring System Replacement | Pyridine | Introduce hydrogen bond acceptor | Altered solubility and target interactions |

| Introduction of Polar Groups | Hydroxyl (-OH) | Increase polarity and potential for H-bonding | Improved pharmacokinetic profile |

Synthesis of Stereochemically Defined Derivatives for Structure-Activity Relationship Studies

The this compound molecule contains a chiral center at the carbon atom bearing the amine group. Consequently, it exists as a pair of enantiomers, (R)- and (S)-1-(3-bromophenyl)propan-2-amine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even pharmacological activities. Therefore, the synthesis of stereochemically defined derivatives is crucial for elucidating detailed structure-activity relationships (SAR).

The preparation of enantiomerically pure or enriched compounds can be achieved through several methods:

Chiral Resolution: This classical approach involves the separation of a racemic mixture into its individual enantiomers. This is often accomplished by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.

Asymmetric Synthesis: This method involves the direct synthesis of a single enantiomer. This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. For instance, the asymmetric reductive amination of a prochiral ketone precursor can be catalyzed by a chiral catalyst to produce the desired enantiomer of the amine with high enantiomeric excess.

Once the individual enantiomers are obtained, their biological activities can be evaluated separately. This allows for a precise determination of the stereochemical requirements for interaction with the biological target. The ratio of the activities of the enantiomers, known as the eudismic ratio, provides valuable information about the specificity of the drug-receptor interaction. These studies are fundamental for the development of more potent and selective therapeutic agents with fewer side effects.

Development of Prodrugs and Metabolically Stabilized Analogues

The therapeutic potential of a drug candidate can be limited by suboptimal pharmacokinetic properties, such as poor absorption, rapid metabolism, or inability to cross biological barriers like the blood-brain barrier. To address these challenges, prodrug strategies and the development of metabolically stabilized analogues are employed.

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical transformation. For amine-containing compounds like this compound, several prodrug approaches can be considered:

N-Acylation: The formation of an amide bond can mask the primary amine, increasing lipophilicity and potentially facilitating passage across membranes. The amide can then be hydrolyzed by amidases in the body to release the active parent amine.

Carbamates: Carbamate prodrugs can be designed to be cleaved by esterases, releasing the parent amine, carbon dioxide, and an alcohol.

Phosphate (B84403) Esters: For analogues containing a hydroxyl group, phosphate esters can be synthesized to dramatically increase water solubility for intravenous administration. These are then cleaved by phosphatases to release the active compound.

Metabolically Stabilized Analogues are designed to be more resistant to metabolic degradation, thereby prolonging their duration of action. The primary routes of metabolism for phenethylamine-like compounds often involve oxidation of the aromatic ring or deamination of the amine group. Strategies to enhance metabolic stability include:

Introduction of Electron-Withdrawing Groups: Substituents like fluorine or trifluoromethyl on the aromatic ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Steric Hindrance: Introducing bulky groups near the sites of metabolism can physically block the access of metabolic enzymes.

Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere can prevent degradation. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.

Isotopic Labeling Strategies (e.g., Deuteration) for Mechanistic and Metabolic Studies

Isotopic labeling is a powerful technique used to trace the fate of a molecule in a biological system and to elucidate reaction mechanisms. wikipedia.org This involves replacing one or more atoms in the molecule with their heavier, stable isotopes, most commonly deuterium (B1214612) (²H or D) for hydrogen or carbon-13 (¹³C) for carbon.

Deuteration , the replacement of hydrogen with deuterium, is a particularly useful strategy in drug development and metabolic studies. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction that involves the cleavage of a C-H bond is slowed down when hydrogen is replaced by deuterium. scispace.com

This principle can be applied to this compound and its analogues for several purposes:

Metabolic Studies: By selectively deuterating positions on the molecule that are known or suspected to be sites of metabolism (e.g., the α-carbon to the amine or positions on the aromatic ring), researchers can study the impact on the rate and pathways of metabolism. acs.orgnih.gov A significant decrease in the rate of metabolism at a deuterated position confirms that it is a major metabolic site.

Mechanistic Studies: Isotopic labeling can provide insights into the mechanisms of action of a compound and its interaction with its biological target. For example, it can be used to determine whether a C-H bond is broken during the binding process or in a subsequent enzymatic reaction.

Quantitative Analysis: Isotopically labeled compounds are widely used as internal standards in quantitative analytical methods such as mass spectrometry. nih.gov Because they have nearly identical chemical properties to the unlabeled analyte but a different mass, they can be used to accurately quantify the concentration of the drug and its metabolites in biological samples.

The synthesis of selectively deuterated amines can be achieved through various methods, including the reduction of ynamides with deuterated reagents, which allows for the precise placement of deuterium at the α and/or β positions relative to the nitrogen atom. nih.govrsc.org

Metabolic Fate and Biotransformation Pathways of Arylpropanamines

In Vitro and In Vivo Models for Metabolic Profiling (e.g., Rat Hepatocyte Suspension)

To study the biotransformation of xenobiotics like 1-(3-Bromophenyl)propan-2-amine, researchers widely employ both in vitro and in vivo models. In vitro models are essential for isolating and characterizing specific metabolic pathways without the complexities of a whole organism.

Rat Hepatocyte Suspensions: Suspensions of isolated liver cells, particularly from rats, are a cornerstone for metabolic profiling. nih.gov These models maintain the activity of major hepatic drug-metabolizing enzymes and provide a reliable system for studying the formation of various metabolites. mdpi.commdpi.com Studies on similar compounds, such as the designer drug 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have successfully used hepatocytes from rats, humans, monkeys, dogs, rabbits, and mice to identify metabolic pathways and observe interspecies differences. nih.gov

Other Models:

Liver Microsomes: These subcellular fractions contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP450) oxidases, and are used to investigate oxidative metabolism. mdpi.com

In Vivo Models: Animal models, most commonly rats, are used to understand the complete pharmacokinetic and metabolic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME) in a living system. nih.govnih.gov

These models are often used in conjunction to build a comprehensive picture of a compound's metabolic fate.

Identification and Structural Elucidation of Major Metabolites

Based on the known metabolism of amphetamines and related brominated substances, several major metabolites for this compound can be predicted. nih.govdrugbank.comcaymanchem.com The primary metabolic routes are expected to involve modifications to both the aromatic ring and the propanamine side chain.

Predicted Metabolic Pathways:

Aromatic and Aliphatic Hydroxylation: The introduction of hydroxyl (-OH) groups is a common Phase I reaction. This can occur on the phenyl ring, creating phenolic metabolites, or on the propyl side chain (aliphatic hydroxylation). For amphetamine, 4-hydroxyamphetamine is a major metabolite. drugbank.comnih.gov

Oxidative Deamination: The amine group can be removed through oxidation, leading to the formation of a ketone (1-(3-bromophenyl)propan-2-one), which can be further reduced to the corresponding alcohol. nih.govnih.gov

Debromination: The bromine atom may be removed, followed by hydroxylation, a pathway observed in the metabolism of bromobenzene (B47551). nih.gov

The structural elucidation of these potential metabolites relies on sophisticated analytical techniques. Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is used to determine the molecular weight and fragmentation patterns of the metabolites. nih.govnih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the precise chemical structure.

Table 1: Predicted Major Metabolites of this compound

| Metabolic Pathway | Predicted Metabolite |

| Aromatic Hydroxylation | Hydroxy-1-(3-bromophenyl)propan-2-amine |

| Aliphatic Hydroxylation | 1-(3-Bromophenyl)propan-1,2-diol (after deamination) |

| Oxidative Deamination | 1-(3-Bromophenyl)propan-2-one |

| N-Oxidation | N-Hydroxy-1-(3-bromophenyl)propan-2-amine |

| Debromination/Hydroxylation | 1-(3-Hydroxyphenyl)propan-2-amine |

Enzymatic Systems Involved in Biotransformation (e.g., Hydrolytic Degradation, Hydroxylation, Epoxidation, GSH Conjugation)

The biotransformation of this compound is catalyzed by several key enzymatic systems, primarily located in the liver. nih.gov

Hydroxylation: This Phase I reaction is predominantly carried out by the Cytochrome P450 (CYP450) superfamily of enzymes. youtube.comyoutube.com For amphetamine and its derivatives, CYP2D6 is a key enzyme responsible for aromatic hydroxylation. drugbank.comcaymanchem.com

Epoxidation: The brominated aromatic ring can be metabolized via the formation of a reactive epoxide intermediate, also by CYP450 enzymes. This pathway is known for bromobenzene, where the resulting electrophilic epoxides are highly reactive. nih.gov

GSH Conjugation: The presence of a bromine atom makes the compound a substrate for Glutathione (B108866) S-transferases (GSTs) . mdpi.com The bromine atom is a good leaving group, facilitating a nucleophilic attack by glutathione (GSH). mdpi.comencyclopedia.pub This Phase II conjugation reaction is a major detoxification pathway for many halogenated xenobiotics. nih.govnih.gov

Hydrolytic Degradation: While direct hydrolysis of the parent compound is unlikely, hydrolytic enzymes may play a role in the subsequent processing of conjugated metabolites, for instance, in the mercapturic acid pathway. wikipedia.org

Characterization of Conjugation Pathways (e.g., Mercapturic Acid Pathway)

Conjugation pathways are critical for increasing the water solubility of xenobiotics and their metabolites, thereby facilitating their excretion. For halogenated compounds like this compound, conjugation with glutathione (GSH) is a paramount detoxification route. mdpi.comencyclopedia.pub

The resulting GSH conjugate is not directly excreted but is further processed through the mercapturic acid pathway . wikipedia.orgwikipedia.org This multi-step pathway involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the GSH conjugate, followed by the N-acetylation of the remaining cysteine conjugate. wikipedia.orgplos.org

Steps of the Mercapturic Acid Pathway:

GSH Conjugate Formation: Catalyzed by Glutathione S-transferases (GSTs).

Glutamate Removal: The γ-glutamyl moiety is removed by γ-glutamyltranspeptidase (GGT).

Glycine Removal: The glycine residue is cleaved by a dipeptidase.

N-Acetylation: The resulting cysteine conjugate is acetylated by a cysteine S-conjugate N-acetyltransferase to form the final mercapturic acid, which is then typically excreted in the urine. wikipedia.orgwikipedia.org

Studies on bromobenzene and other brominated compounds have confirmed the importance of this pathway in their detoxification and elimination. nih.govnih.gov

Methodologies for Metabolite Detection and Quantification (e.g., HPLC-DAD)

The detection and quantification of arylpropanamines and their metabolites in biological matrices require sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating the parent drug from its various metabolites. sielc.comresearchgate.net

HPLC with Diode-Array Detection (DAD): This method allows for the detection and quantification of compounds based on their ultraviolet (UV) absorbance. It is a robust technique for analyzing samples when reference standards are available. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity. It allows for the determination of the mass-to-charge ratio of the metabolites and their fragments, enabling structural confirmation even without a pure reference standard. nih.gov Chiral LC-MS/MS methods can also be employed to separate and quantify different enantiomers of the parent drug and its metabolites. nih.gov

These analytical methods are crucial for characterizing the pharmacokinetic profiles and understanding the metabolic pathways of compounds like this compound.

Exploration of 1 3 Bromophenyl Propan 2 Amine in Chemical Biology and As Research Tools

Application as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the second carbon of the propane (B168953) chain makes 1-(3-Bromophenyl)propan-2-amine a valuable chiral building block in asymmetric synthesis. Chiral amines are crucial components in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The (R)- and (S)-enantiomers of this compound can be used to introduce a specific stereochemistry into a target molecule, which is often critical for its biological activity and safety profile.

The utility of chiral amines like this compound in asymmetric synthesis is multifaceted:

Synthesis of Chiral Ligands: The amine functionality can be readily modified to create chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals to form catalysts that can induce enantioselectivity in a wide range of chemical transformations.

Chiral Auxiliaries: The amine can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recycled.

Direct Incorporation: The chiral fragment itself can be a core component of the final target molecule. The bromophenyl group offers a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse and complex molecular architectures.

The asymmetric synthesis of more complex molecules can be achieved using this compound as a starting material. For instance, it can serve as a precursor for the synthesis of chiral substituted benzazepines, a class of compounds with a range of biological activities. researchgate.net The general strategy often involves the resolution of the racemic amine or the use of an enantiomerically pure form to build upon its chiral scaffold.

Investigation of Ligand-Target Interactions

The structural similarity of this compound to known monoamine neurotransmitters, such as dopamine (B1211576) and serotonin, suggests its potential to interact with various biological targets within the central nervous system. The investigation of these ligand-target interactions is a critical step in understanding the compound's pharmacological potential.

Receptor Binding: The phenethylamine (B48288) core is a common motif in ligands for various G-protein coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors. The 3-bromo substitution on the phenyl ring can influence the compound's binding affinity and selectivity for different receptor subtypes. Researchers can employ radioligand binding assays to determine the binding profile of this compound across a panel of receptors.

Enzyme Inhibition: Monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are key enzymes responsible for the metabolism of monoamine neurotransmitters. nih.gov Molecules with a phenethylamine backbone can act as inhibitors of these enzymes. The potential of this compound to inhibit MAO-A or MAO-B can be assessed using enzymatic assays, which would provide insights into its potential to modulate neurotransmitter levels.

Modulation of Neurotransmitter Systems: By interacting with receptors and enzymes, this compound has the potential to modulate neurotransmitter systems. For example, inhibition of dopamine reuptake or promotion of its release could have significant effects on neurological processes. nih.gov Studies using in vitro models, such as synaptosomes, or in vivo techniques like microdialysis in animal models, could elucidate the specific effects of this compound on neurotransmitter dynamics.

Modulation of Cellular Pathways as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological processes and cellular pathways. Due to its potential to interact with specific biological targets, this compound can be utilized as a chemical probe to investigate the roles of these targets in cellular signaling.

For instance, if the compound is found to be a selective ligand for a particular receptor subtype, it can be used to probe the downstream signaling cascades activated by that receptor. This could involve measuring changes in second messengers like cyclic AMP (cAMP) or calcium ions, or assessing the phosphorylation status of downstream kinases.

The bromo-substituent on the phenyl ring also makes this compound suitable for the development of more sophisticated probes. For example, it can be a precursor for the synthesis of radiolabeled or fluorescently tagged versions of the molecule. These tagged probes can be used in imaging studies to visualize the distribution of the target protein in cells or tissues.

Utility in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) is a powerful approach for the identification of lead compounds in drug development. nih.govdrugdiscoverychemistry.com This method involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent and selective lead compound.

This compound, with a molecular weight of approximately 214.1 g/mol , fits the profile of a typical fragment. cookechem.com Its key features for FBDD include:

Defined Vector for Growth: The bromine atom on the phenyl ring provides a specific site for chemical modification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. whiterose.ac.uk This allows for the systematic exploration of chemical space around the core fragment to improve binding affinity and selectivity.

3D-dimensionality: The chiral center and the flexible propyl chain provide a three-dimensional structure that can effectively probe the binding pockets of target proteins.

Amine Functionality: The primary amine group offers another point for modification, allowing for the introduction of different functional groups to optimize interactions with the target.

The table below summarizes the key properties of this compound relevant to its application in FBDD.

| Property | Value | Reference |

| Molecular Formula | C9H12BrN | uni.lu |

| Molecular Weight | 214.1 g/mol | cookechem.com |

| XLogP3 | 2.5 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 |

In the lead optimization phase, the initial fragment hit can be elaborated upon to enhance its potency and drug-like properties. The synthetic tractability of this compound, particularly the reactivity of the bromo-substituent, makes it an attractive starting point for this process.

Future Perspectives and Emerging Research Avenues for 1 3 Bromophenyl Propan 2 Amine Research

The chemical scaffold of 1-(3-bromophenyl)propan-2-amine presents a valuable starting point for future drug discovery and chemical biology research. While current literature on this specific molecule is limited, its structural features—a phenyl ring activated by a bromine atom and a flexible propan-2-amine side chain—offer significant potential for the development of novel molecular entities. The exploration of this compound and its derivatives can be significantly accelerated by integrating modern, cutting-edge research strategies. This article outlines key future perspectives and emerging research avenues that could unlock the full potential of the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。